molecular formula C8H2F2O3 B103473 4,5-Difluorophthalic anhydride CAS No. 18959-30-3

4,5-Difluorophthalic anhydride

Cat. No. B103473
CAS RN: 18959-30-3
M. Wt: 184.1 g/mol
InChI Key: UATBWQQFLABWKR-UHFFFAOYSA-N
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Description

4,5-Difluorophthalic anhydride is a derivative of phthalic anhydride where two hydrogen atoms are substituted by fluorine atoms at the 4 and 5 positions of the benzene ring. Phthalic anhydrides, including their halogenated derivatives, are widely used in various industries such as chemical, plastic, agrochemical, and pharmaceutical sectors. They serve as key intermediates in the synthesis of dyes, pigments, and other performance chemicals .

Synthesis Analysis

The synthesis of halogenated phthalic anhydrides typically involves the condensation of the corresponding halogenated phthalic acids or their derivatives. For example, the synthesis of a related compound, 4,5,6,7-tetrafluoro-2-(2-hydroxyphenyl)isoindoline-1,3-dione, was achieved by the condensation of tetrafluorophthalic anhydride with 2-aminophenol . Although the specific synthesis of 4,5-difluorophthalic anhydride is not detailed in the provided papers, similar methods could be employed, such as halogenation of phthalic anhydride followed by dehydration to form the anhydride.

Molecular Structure Analysis

The molecular structure of halogenated phthalic anhydrides is characterized by the presence of a planar anhydride moiety and the halogen substituents which can influence the electronic and steric properties of the molecule. The planarity of the anhydride group is a common feature that facilitates the formation of low-dimensional hydrogen-bonded structures when reacted with various Lewis bases . The presence of fluorine atoms in 4,5-difluorophthalic anhydride would likely enhance the acidity of the anhydride due to the electronegative nature of fluorine, which could affect its reactivity and the types of structures it forms in its compounds.

Chemical Reactions Analysis

The reactivity of halogenated phthalic anhydrides involves the nucleophilic attack on the anhydride carbonyl, leading to ring-opening reactions. For instance, 4,5-dichlorophthalic anhydride reacts with nucleophiles like thiosemicarbazide and different amines to produce carboxylic acid derivatives such as phthalimide and dicarboxylic acid products . The fluorinated analog would likely exhibit similar reactivity, with the potential for forming various derivatives through nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,5-difluorophthalic anhydride would be influenced by the presence of fluorine atoms. These atoms are highly electronegative, which would affect the electron distribution within the molecule, potentially leading to higher reactivity compared to non-halogenated phthalic anhydrides. The fluorine substituents would also impact the melting and boiling points, solubility, and stability of the compound. The exact physical properties of 4,5-difluorophthalic anhydride are not provided in the papers, but they can be inferred based on the behavior of similar halogenated phthalic anhydrides .

Scientific Research Applications

Chemical Reactivity and Synthesis

4,5-Difluorophthalic anhydride's chemical reactivity is crucial in synthesizing various carboxylic acid derivatives. An example of this is the reactivity of 4,5-dichlorophthalic anhydride with nucleophiles like thiosemicarbazide and different amines to produce derivatives such as phthalimide and dicarboxylic acid products. These compounds have applications in chemical, plastic, agrochemical, and pharmaceutical industries. Their structures are confirmed using NMR, IR, and MS spectra analyses, with further insights provided by density–functional theory (DFT) studies (Abuelizz et al., 2022).

Molecular Structure and Crystal Packing

The molecular structure and crystal packing of derivatives like 4,5-dichlorophthalic anhydride are significant for understanding their physical properties. For instance, these molecules exhibit stacking as two-dimensional sheets, which is essential for their functionality in various applications. The packing similarities of such molecules in different crystal systems highlight their structural and physical characteristics, which are vital in material science (Ojala et al., 1999).

Synthesis of Fluorescent Compounds

Derivatives of phthalic anhydride, such as 4,5-difluorophthalic anhydride, are instrumental in the synthesis of fluorescent compounds. For example, the synthesis of 5- and 6-carboxyfluorescein from 4-carboxyphthalic anhydride demonstrates the utility of these compounds in creating high-purity fluorescent markers (Ueno et al., 2004).

Polymer Synthesis

4,5-Difluorophthalic anhydride plays a critical role in polymer science. It is used in synthesizing various polyimides and poly(ester-imide)s, which are valuable for their solubility, thermal stability, and optical activity. These polymers find applications in advanced technologies and materials science (Mallakpour & Kowsari, 2005).

Photophysical Studies

The photophysical properties of compounds derived from phthalic anhydride, including 4,5-difluorophthalic anhydride, are of interest in research. Studies focusing on the photochemical behavior of these compounds contribute to understanding their potential in photodynamic therapy, solar energy harvesting, and chemiluminescent probes (Adam et al., 1993).

Safety And Hazards

4,5-Difluorophthalic anhydride is harmful if swallowed and may cause skin irritation, allergic skin reaction, serious eye damage, and respiratory irritation. It may also cause allergy or asthma symptoms or breathing difficulties if inhaled .

properties

IUPAC Name

5,6-difluoro-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F2O3/c9-5-1-3-4(2-6(5)10)8(12)13-7(3)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UATBWQQFLABWKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)F)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10348667
Record name 4,5-DIFLUOROPHTHALIC ANHYDRIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Difluorophthalic anhydride

CAS RN

18959-30-3
Record name 4,5-DIFLUOROPHTHALIC ANHYDRIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-Difluorophthalic Anhydride
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Synthesis routes and methods

Procedure details

The title compound of Example 2 (28.2 g, 139.5 mmol) was suspended in 90 ml of acetic anhydride and heated to reflux for 2 hours. The reaction was evaporated to dryness to give 24.4 g of the title compound as crude product (95% yield). 1H NMR(CDCI3) : 7.73 (t). I.R.: 3025 (m), 1877 (m), 1794 (vs), 1505 (s) , 1220 (vs), 910 (s) , 780 (rs) cm-1.
Quantity
28.2 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
TF Braish, DE Fox - Synthetic communications, 1992 - Taylor & Francis
The synthesis of 2-bromo-4, 5-difluorobenzoic acid was achieved from difluorophthalic anhydride by either using a Losen rearrangement or the Barton bromodecarboxylation reaction. …
Number of citations: 4 www.tandfonline.com
WT Schwartz, MK Cocoman… - High Performance …, 1994 - journals.sagepub.com
4,4',5,5'-Dioxydiphthalic dianhydride (DODA), a new monomer for the synthesis of polyimide resins, has been prepared by the action of a base on a 4,5-dihalophthalic anhydride in a …
Number of citations: 1 journals.sagepub.com
HF Wu, CH Chen - European Journal of Mass Spectrometry, 2002 - journals.sagepub.com
This study reports the investigation of some unusual adduct ions of hydroxide and oxygen atoms in both negative-ion chemical ionization (NCI) and collisionally-activated dissociation (…
Number of citations: 7 journals.sagepub.com
MA Bennett, DCR Hockless, MG Humphrey… - …, 1996 - ACS Publications
The reaction of (benzyne)nickel(0) complexes Ni(η 2 -C 6 H 4 )(dcpe) (1) and Ni((1,2-η)-4,5-F 2 C 6 H 2 )(dcpe) (2) [dcpe = 1,2-bis(dicyclohexylphosphino)ethane, (C 6 H 11 ) 2 PCH 2 …
Number of citations: 21 pubs.acs.org
M Li, Y Liu, R Duan, X Wei, Y Yi… - Angewandte Chemie …, 2017 - Wiley Online Library
Aromatic‐imide‐based thermally activated delayed fluorescence (TADF) materials with a twisted donor–acceptor–donor skeleton were efficiently synthesized and exhibited excellent …
Number of citations: 118 onlinelibrary.wiley.com
A Makineni - 2011 - thekeep.eiu.edu
This research work was mainly focused on the synthesis of molecular containers based on modifications of resorcin [4] arene and calix|| 4| arene. The modifications of resorcin [4] arene …
Number of citations: 3 thekeep.eiu.edu
MJ Fifolt, SA Sojka, RA Wolfe, DS Hojnicki… - The Journal of …, 1989 - ACS Publications
An empirical, substituent chemical shift based additivity method is described for the a priori prediction of 19F chemical shifts in tri-and tetrasubstituted fluoroaromatic compounds. The …
Number of citations: 50 pubs.acs.org
M Shibano, H Ochiai, K Suzuki, H Kamitakahara… - …, 2020 - ACS Publications
Thermally activated delayed fluorescence (TADF) benzyl cellulose derivatives (TBC-X), which contained both carbazole (host) and phthalimide-based TADF dye (guest) moieties, were …
Number of citations: 21 pubs.acs.org
GG Yakobson, NE Akhmetova - Synthesis, 1983 - thieme-connect.com
Alkali metal fluorides have found wide application in the synthesis of organofluorine compounds by substitu-tion of halogens by fluorine ‘. At the same time, alkali metal fluorides are …
Number of citations: 62 www.thieme-connect.com
YF Wang, C Chen, L Cui, JM Teng, M Li, HY Lu… - Organic …, 2021 - Elsevier
A pair of novel circularly polarized thermally activated delayed fluorescence (CP-TADF) enantiomers (+)-(S,S)-CTRI-Cz and (−)-(R,R)-CTRI-Cz based on chiral triptycene scaffold were …
Number of citations: 3 www.sciencedirect.com

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